Sage217;sage 217;sage-217

Description

Overview of Sage-217's Position within Neuroactive Steroid Pharmacology

Sage-217, also known as zuranolone (B1405386), is a synthetic neuroactive steroid that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. nih.govguidetopharmacology.org Its development was optimized for selectivity towards both synaptic and extrasynaptic GABAA receptors, with a pharmacokinetic profile suitable for daily oral administration. sagerx.com The mechanism of action of zuranolone is believed to be its positive allosteric modulation of GABAA receptors, which enhances the inhibitory signaling in the brain. zurzuvaehcp.compsychiatryonline.org

Neuroactive steroids are a class of steroids that can modify neural activity. conicet.gov.ar Some of these, including metabolites of progesterone (B1679170) and deoxycorticosterone, exert rapid, non-genomic effects by modulating ligand-gated ion channels, most notably the GABAA receptor. conicet.gov.arfrontiersin.org These endogenous neurosteroids, such as allopregnanolone (B1667786), are potent positive modulators of GABAA receptors. frontiersin.orgnih.gov Zuranolone was designed to mimic the pharmacological profile of these endogenous neuroactive steroids. drugbank.com

Unlike benzodiazepines, which also modulate GABAA receptors, zuranolone binds to the α/β subunit interface present in nearly all GABAA receptors. drugbank.comcambridge.org This allows it to modulate both synaptic receptors (often containing γ subunits) and extrasynaptic receptors (often containing δ subunits). nih.govzurzuvaehcp.comdrugbank.com The ability to potentiate tonic inhibition mediated by extrasynaptic δ subunit-containing GABAA receptors is a key feature of neuroactive steroids and is thought to contribute significantly to their anxiolytic, anticonvulsant, and sedative effects. nih.govpnas.org In vitro studies have shown that zuranolone enhances GABAA receptor current at various human recombinant receptor subtypes, including those representative of both synaptic and extrasynaptic configurations. nih.gov

Historical Context of GABAA Receptor Modulators in Neurobiological Research

The exploration of compounds that modulate the GABAA receptor has a long history in neurobiology and pharmacology. The journey began with the discovery of γ-aminobutyric acid (GABA) in the brain in 1950 and its subsequent identification as a major inhibitory neurotransmitter in 1967. nih.gov

Early research into GABAergic modulation was marked by the development of barbiturates. The first psychoactive derivative of barbituric acid was synthesized in 1903 and was followed by the development of numerous other barbiturates used for sedation, sleep, and anesthesia. wikipedia.org Phenobarbital, introduced in 1912, was one of the earliest antiseizure medications and acts as a positive allosteric modulator of GABAA receptors. frontiersin.org

The discovery of benzodiazepines in 1955 represented a significant milestone. wikipedia.org Librium (chlordiazepoxide) was launched in 1960, followed by Valium (diazepam). nih.gov These drugs largely replaced barbiturates due to a better safety profile. wikipedia.org It wasn't until 1977 that specific high-affinity binding sites for benzodiazepines were identified in the central nervous system. oup.comnih.govcambridge.org Subsequent research revealed that benzodiazepines exert their effects by binding to a specific site on the GABAA receptor, enhancing the effect of GABA. oup.com The cloning of the GABAA receptor in 1987 further elucidated the molecular mechanisms of benzodiazepine (B76468) action. nih.govnih.gov

In the mid-1980s, a new class of endogenous modulators, the neuroactive steroids, was discovered. wikipedia.org Metabolites of progesterone and deoxycorticosterone, such as allopregnanolone and allotetrahydrodeoxycorticosterone (THDOC), were found to be potent positive allosteric modulators of GABAA receptors. frontiersin.orgwikipedia.org This discovery opened up a new avenue of research, focusing on the physiological roles of these endogenous steroids and their therapeutic potential. conicet.gov.ar Unlike benzodiazepines, which require the presence of a γ subunit for their modulatory action, neurosteroids can modulate a wider array of GABAA receptor subtypes. nih.govnih.gov This broader activity profile, particularly the potentiation of extrasynaptic δ-containing receptors, distinguishes neuroactive steroids from earlier classes of GABAA receptor modulators. nih.govpnas.org The development of synthetic neuroactive steroids like Sage-217 (zuranolone) represents the latest chapter in this ongoing story, aiming to harness the therapeutic potential of this system with optimized pharmacological properties. nih.gov

Properties

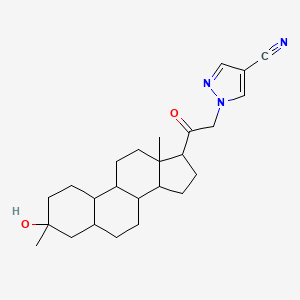

IUPAC Name |

1-[2-(3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARRKNSQXBRBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Receptor Level Mechanisms of Sage 217 Action

GABAA Receptor Allosteric Modulation by Sage-217

Sage-217 enhances the function of GABAA receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission. nih.gov As a positive allosteric modulator, Sage-217 binds to a site on the GABAA receptor that is distinct from the GABA binding site itself. nih.govnih.gov This binding action potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thereby reducing neuronal excitability. nih.gov

The binding sites for neuroactive steroids like Sage-217 are located within the transmembrane domains of the GABAA receptor subunits. nih.gov Research suggests that these sites are distinct from those of other allosteric modulators, such as benzodiazepines. nih.govnih.govresearchgate.net

Evidence strongly indicates that Sage-217 and benzodiazepines act at different locations on the GABAA receptor. nih.govnih.govresearchgate.net Benzodiazepines are known to bind at the interface between the α and γ subunits. nih.gov In contrast, neuroactive steroids are hypothesized to bind within a pocket on the α subunit's transmembrane domain. nih.gov This is supported by studies demonstrating that Sage-217 potentiates GABA currents synergistically with the benzodiazepine (B76468) diazepam at synaptic α1β2γ2 receptors, which is consistent with non-competitive activity at distinct binding sites. nih.govnih.govresearchgate.netucl.ac.uk This differing pharmacology may contribute to the distinct therapeutic profiles of neuroactive steroids compared to benzodiazepines. nih.gov

While neuroactive steroids are generally thought to bind within the transmembrane domain of the α subunit, the α+β- interface is also recognized as a potential site for drug interaction on GABAA receptors. nih.govnih.gov Drugs that interact with this interface have the potential to modulate a broad range of GABAA receptor subtypes, as it is a common feature across many receptor compositions. nih.gov

A key feature of Sage-217 is its ability to modulate a wide array of GABAA receptor isoforms, including both synaptic and extrasynaptic receptors. nih.govresearchgate.netacs.orgsagerx.comsagerx.com This broad activity profile distinguishes it from other GABAA receptor modulators, such as benzodiazepines, which are limited to modulating γ subunit-containing receptors. nih.gov In vitro studies have shown that zuranolone (B1405386) enhances GABAA receptor currents at nine different human recombinant receptor subtypes. nih.govnih.govresearchgate.netresearchgate.net

Synaptic GABAA receptors, which typically contain a γ subunit, are responsible for phasic inhibition. nih.gov Sage-217 effectively potentiates the function of these receptors. nih.govresearchgate.netucl.ac.ukresearchgate.net For instance, at the representative synaptic subunit configuration α1β2γ2, Sage-217 has been shown to potentiate GABA-evoked currents. nih.govresearchgate.net In studies on mouse thalamic neurons, Sage-217 was found to significantly prolong the duration of miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by synaptic GABAA receptors. researchgate.net

Extrasynaptic GABAA receptors, often containing δ subunits, mediate tonic inhibition, a persistent form of inhibitory signaling. nih.gov Sage-217 is a potent modulator of these receptors as well. nih.govresearchgate.netucl.ac.ukresearchgate.net It has demonstrated efficacy at benzodiazepine-insensitive extrasynaptic receptors, such as those containing α4βδ. aesnet.org In mouse thalamic neurons, Sage-217 enhanced the tonic current mediated by extrasynaptic (α4β2δ) GABAA receptors. researchgate.net This ability to modulate both synaptic and extrasynaptic receptors allows Sage-217 to enhance both phasic and tonic inhibition, contributing to its broad therapeutic potential. nih.govport.ac.uknih.gov

Table 1: Effects of Sage-217 on GABAA Receptor Isoforms

| Receptor Type | Representative Subunit Composition | Location | Type of Inhibition | Effect of Sage-217 |

|---|---|---|---|---|

| Synaptic | α1β2γ2 | Synapse | Phasic | Potentiation of GABA-evoked currents; Prolongation of mIPSCs nih.govresearchgate.netresearchgate.net |

| Extrasynaptic | α4β3δ | Extrasynaptic space | Tonic | Potentiation of GABA-evoked currents; Enhancement of tonic current nih.govresearchgate.netresearchgate.net |

Subunit Selectivity and Efficacy of Sage-217 on GABAA Receptor Isoforms

Potentiation Across Multiple Human Recombinant Receptor Subtypes

In vitro studies have demonstrated that Sage-217 enhances GABA-A receptor currents across at least nine distinct human recombinant receptor subtypes. nih.govnih.gov This includes potentiation of both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) receptor configurations. nih.govnih.govresearchgate.netnih.gov The broad activity of Sage-217 differentiates it from other GABA-A receptor modulators like benzodiazepines, which primarily act on synaptic receptors containing γ subunits. nih.govresearchgate.netresearchgate.net

Sage-217 binds to the α/β subunit interface, a site present in nearly all GABA-A receptors, unlike benzodiazepines which bind to the α/γ subunit interface. researchgate.netdrugbank.com This allows Sage-217 to modulate a wider array of GABA-A receptors. drugbank.com Notably, it has shown efficacy at the α1β2γ2 and α4β3δ GABA-A receptors, which are among the most prevalent synaptic and extrasynaptic receptors in the brain, respectively. researchgate.netdrugbank.com

| Receptor Subtype | EC50 (nM) | Emax (%) | Reference |

| α1β2γ2 (synaptic) | 430 | 1037 | researchgate.netdrugbank.com |

| α4β3δ (extrasynaptic) | 118 | 556 | researchgate.netdrugbank.com |

Impact of Sage-217 on GABAA Receptor Kinetics and Function

Preclinical studies suggest that Sage-217 can lead to a sustained increase in GABA currents, which is consistent with the trafficking of GABA-A receptors to the cell surface. nih.govnih.gov This potential metabotropic mechanism suggests that Sage-217 not only enhances the function of existing receptors but may also increase the number of receptors available for signaling. nih.gov This upregulation of GABA-A receptor surface expression is a notable difference from benzodiazepines, which have been associated with receptor downregulation. cambridge.orgresearchgate.net This sustained increase in receptor activity and expression may contribute to the restoration of excitatory-inhibitory balance in brain networks. cambridge.org

Synergistic Activity of Sage-217 with Other GABAA Receptor Modulators

Sage-217 demonstrates synergistic activity with other GABA-A receptor modulators, such as benzodiazepines. nih.govnih.gov At the α1β2γ2 receptor subtype, Sage-217 potentiates GABA currents in a synergistic manner with diazepam. nih.govnih.gov This is consistent with the two compounds having distinct binding sites and non-competitive activity. nih.govnih.gov Isobolographic analysis has confirmed this synergistic potentiation. nih.gov

Interactions of Sage-217 with Endogenous Neurosteroid Pathways and Neurotransmitter Systems

As a synthetic neuroactive steroid, Sage-217's mechanism is closely linked to the endogenous neurosteroid system. cocorone-clinic.comcambridge.orgnih.govcocorone-clinic.com Neuroactive steroids like allopregnanolone (B1667786), a metabolite of progesterone (B1679170), are natural modulators of GABA-A receptors. zurzuvaehcp.comnih.gov The levels of these endogenous steroids fluctuate, and imbalances have been associated with mood disorders. zurzuvaehcp.com Sage-217 is believed to exert its effects by enhancing GABAergic signaling in a manner similar to these endogenous molecules. zurzuvaehcp.comcocorone-clinic.comcocorone-clinic.com

The primary interaction of Sage-217 is with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. nih.govnih.gov By positively modulating GABA-A receptors, Sage-217 enhances the inhibitory effects of GABA, thereby helping to regulate neuronal activity and maintain a balance between excitation and inhibition. cambridge.orgnih.gov This modulation of the GABA system is considered central to its therapeutic effects. nih.gov

Downstream Intracellular Signaling Pathways Potentially Modulated by Sage-217

While the primary mechanism of Sage-217 (zuranolone) involves direct allosteric modulation of GABA-A receptors, its therapeutic effects may also be influenced by the subsequent activation of downstream intracellular signaling cascades. The binding of Sage-217 is thought to initiate conformational changes in the GABA-A receptor that extend beyond immediate ion channel gating, potentially triggering slower, more persistent changes in neuronal function through various signaling pathways. Much of the understanding of these downstream effects is extrapolated from studies of the endogenous neurosteroid allopregnanolone, which Sage-217 is designed to mimic.

One of the key downstream effects directly observed with zuranolone is the modulation of GABA-A receptor trafficking. Preclinical research using brain slice preparations has shown that zuranolone can produce a sustained increase in GABA currents. This effect is consistent with a metabotropic process involving the trafficking of GABA-A receptors to the cell surface. nih.gov This suggests that Sage-217 may not only enhance the function of existing receptors but also increase the number of receptors available at the neuronal membrane, leading to a more durable potentiation of GABAergic signaling.

Furthermore, based on the actions of analogous neurosteroids, Sage-217 may influence several kinase-dependent signaling pathways. The actions of allopregnanolone on GABA-A receptors have been linked to downstream "genomic" mechanisms that involve the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways. nih.gov Activation of these kinases can lead to the phosphorylation of various intracellular proteins, including the GABA-A receptor subunits themselves, which can alter receptor function and localization. mdpi.com For instance, PKC-dependent phosphorylation of the α4 subunit of the GABA-A receptor has been shown to promote its localization at the cell membrane, a mechanism that aligns with the observed receptor trafficking effects of zuranolone. mdpi.com

These kinase pathways can, in turn, influence gene expression and cellular function. The PKA pathway, for example, can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neurogenesis and synaptic plasticity. The modulation of such pathways could contribute to the rapid and sustained antidepressant effects observed with Sage-217. Additionally, research on allopregnanolone suggests potential modulation of enzymes involved in the DNA base excision repair (BER) pathway, indicating that the effects of neuroactive steroids could extend to cellular maintenance and neuroprotection. nih.gov

Table 1: Summary of Research Findings on Potential Downstream Signaling

| Pathway/Mechanism | Observation | Implication for Sage-217 | Source(s) |

| GABA-A Receptor Trafficking | Zuranolone produced a sustained increase in GABA currents consistent with metabotropic trafficking of GABA-A receptors to the cell surface in brain slice preparations. | May increase the density of GABA-A receptors at the neuronal membrane, leading to a lasting enhancement of inhibitory signaling. | nih.gov |

| Protein Kinase C (PKC) Pathway | The related neurosteroid THDOC promotes phosphorylation of the GABA-A receptor α4 subunit via PKC, favoring its membrane localization. | Sage-217 may activate PKC, leading to altered receptor phosphorylation and contributing to enhanced receptor trafficking and function. | mdpi.com |

| Protein Kinase A (PKA) Pathway | The action of allopregnanolone on GABA-A receptors may involve the activation of PKA signaling. | Potential activation of PKA could lead to downstream effects on transcription factors like CREB, influencing neuronal plasticity and resilience. | nih.gov |

| DNA Base Excision Repair (BER) | Allopregnanolone treatment has been shown to modulate the synthesis of BER pathway enzymes in the hippocampus and amygdala. | Suggests a potential role in neuroprotection and cellular repair mechanisms, which could be relevant to long-term therapeutic outcomes. | nih.gov |

Preclinical Pharmacodynamics and Neurobiological Effects of Sage 217

Electrophysiological Effects of Sage-217 in Isolated Neuronal Systems

In isolated neuronal systems, Sage-217 has been shown to potently enhance the function of GABA-A receptors, the primary mediators of inhibitory neurotransmission in the central nervous system. nih.gov

Modulation of Neuronal Excitability in In Vitro Models

Sage-217 enhances GABA-A receptor currents at a wide range of human recombinant receptor subtypes, including those typically found at both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) locations. nih.gov This broad activity suggests a comprehensive modulation of neuronal excitability. In vitro electrophysiology studies using mammalian cell lines have demonstrated that Sage-217 is more efficacious in modulating GABA-A receptors than first-generation neuroactive steroids like allopregnanolone (B1667786) and ganaxolone (B1674614) at both synaptic (α1β2γ2-containing) and extrasynaptic (α4β3δ-containing) receptors. sagerx.com Furthermore, in brain slice preparations, zuranolone (B1405386) has been observed to produce a sustained increase in GABA currents. nih.gov

Effects on Synaptic Transmission and Plasticity

Sage-217 significantly impacts synaptic transmission by potentiating GABAergic currents. At a representative synaptic subunit configuration (α1β2γ2), Sage-217 potentiates GABA currents synergistically with the benzodiazepine (B76468) diazepam, which indicates distinct binding sites and a non-competitive mechanism of action. nih.gov

In mouse thalamic ventrobasal (VB) neurons, Sage-217 has been shown to greatly prolong the duration of miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by synaptic GABA-A receptors. researchgate.net It also enhances the tonic current mediated by extrasynaptic GABA-A receptors in these neurons. researchgate.net Similarly, in medium spiny neurons (MSNs) of the mouse nucleus accumbens core, Sage-217 produces a significant prolongation of mIPSCs and a substantial increase in the tonic current. port.ac.uk

| Neuronal System | Effect of Sage-217 | Receptor Type Implicated |

| Mouse Thalamic VB Neurons | Prolongs mIPSC duration, enhances tonic current | Synaptic (α1β2γ2) and Extrasynaptic (α4β2δ) GABA-A Receptors |

| Mouse Nucleus Accumbens MSNs | Prolongs mIPSC duration, increases tonic current | Synaptic (α1/2βγ2) and Extrasynaptic (α4βδ) GABA-A Receptors |

Neurobiological Impact of Sage-217 in Animal Models

The neurobiological effects of Sage-217 have been investigated in various animal models, revealing its influence on stress responses, brain circuitry, and seizure activity.

Modulation of Stress Response Pathways in Rodent Models

While direct studies on stress response pathways are not extensively detailed in the provided information, the potentiation of the GABAergic system by Sage-217 is intrinsically linked to the modulation of stress. The GABA system is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. By enhancing GABAergic inhibition, Sage-217 is hypothesized to dampen the hyperactivity of stress circuits. The modulation of the nucleus accumbens, a critical region for processing stress and reward, further supports its role in affecting stress-related neurobiology. port.ac.uk

Effects on Brain Networks and Neurocircuitry in Preclinical Species

In rats, Sage-217 has been shown to enhance electroencephalogram (EEG) β-frequency power, a marker of GABA-A receptor engagement in the central nervous system. nih.gov The modulation of inhibitory currents in key brain regions like the thalamus and nucleus accumbens by Sage-217 suggests a significant impact on the function of broader neural circuits involved in sensory processing, reward, and mood regulation. researchgate.netport.ac.uk By selectively targeting GABA-A receptors, Sage-217 can rebalance (B12800153) the excitatory/inhibitory tone within these critical networks. sagerx.com

Influence on Seizure Susceptibility and Anticonvulsant Activity in Animal Models

Sage-217 has demonstrated potent anticonvulsant activity in animal models. In a mouse model using the chemoconvulsant pentylenetetrazol (PTZ), orally administered Sage-217 offered protection against seizures. nih.govnih.gov Preclinical studies have also indicated that Sage-217 is effective in models of benzodiazepine-resistant seizures at lower plasma and brain exposures compared to first-generation neurosteroids. sagerx.com The compound has shown efficacy across several preclinical seizure models, including a genetic epilepsy model and a chronic epilepsy model. sagerx.com

| Animal Model | Effect of Sage-217 |

| Mouse PTZ-induced seizure model | Protection against chemo-convulsant seizures |

| Models of benzodiazepine-resistant seizure | Efficacy at reduced plasma and brain exposure |

| Genetic epilepsy model (Fmr1 knockout mice) | Activity in audiogenic seizures |

| Chronic epilepsy model (rat mesial temporal lobe epilepsy) | Seizure suppression |

Impact on Electroencephalogram (EEG) Activity in Rodents

Sage-217, also known as zuranolone, has been shown to modulate brain electrical activity in rodent models, consistent with its mechanism as a positive allosteric modulator of GABA-A receptors. In vivo studies in rats have demonstrated that oral administration of Sage-217 leads to a significant enhancement of power in the beta (β) frequency band of the electroencephalogram (EEG). jcdr.net This effect is considered a translatable biomarker of GABA-A receptor engagement in the central nervous system. jcdr.net

The impact on β-frequency power is dose-dependent. Following oral administration in rats, a 3 mg/kg dose of Sage-217 resulted in a rapid increase in β-band power that peaked approximately 30 minutes after administration and remained significantly elevated above vehicle levels for at least one hour. jcdr.net In contrast, a higher dose of 20 mg/kg also produced a rapid peak in β-band power within 30 minutes, but this effect was more transient, returning to levels comparable with the vehicle group by the one-hour mark. jcdr.net No significant changes in EEG activity were noted at a dose of 0.3 mg/kg. jcdr.net

| Dose (mg/kg, PO) | Peak Effect Time | Effect at 1 Hour Post-Dose |

|---|---|---|

| 0.3 | No significant change | No significant change |

| 3 | ~30 minutes | Significantly greater than vehicle |

| 20 | ~30 minutes | Not significantly different from vehicle |

Investigation of Anxiolytic-Like Effects in Animal Behavioral Assays

Neuroactive steroids as a class have demonstrated anxiolytic-like properties in a variety of preclinical models. jcdr.net Standard behavioral assays in rodents are utilized to investigate the potential anxiolytic effects of novel compounds. These models are designed to create a conflict between the animal's natural exploratory behavior and an aversive stimulus.

Commonly employed assays for assessing anxiolytic-like activity include:

The Elevated Plus Maze (EPM): This test relies on the rodent's innate fear of open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

The Light-Dark Box Test: This assay is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas. The apparatus is divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.

The Marble-Burying Test: In this test, mice are placed in a cage containing a layer of bedding with glass marbles evenly spaced on top. Anxious animals tend to bury the marbles. A reduction in the number of marbles buried is considered indicative of an anxiolytic effect.

While Sage-217's pharmacological profile as a GABA-A receptor positive allosteric modulator suggests potential anxiolytic properties, specific data from these behavioral assays for Sage-217 in preclinical rodent models were not detailed in the reviewed literature.

Exploration of Antidepressant-Like Effects in Animal Behavioral Assays (e.g., postpartum depression-like behavior)

The therapeutic potential of Sage-217 for depressive disorders, including postpartum depression, has been extensively evaluated in clinical settings. jcdr.net Preclinically, the antidepressant-like effects of new chemical entities are often explored using rodent models that assess behavioral despair or anhedonia.

Standard behavioral assays for screening antidepressant-like activity include:

The Forced Swim Test (FST): In this test, rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with the hypothesis that a state of "behavioral despair" is reflected by longer periods of immobility. Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors such as swimming or climbing.

The Tail Suspension Test (TST): This assay is conceptually similar to the FST and is used in mice. The mouse is suspended by its tail, and the duration of immobility is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

Although neuroactive steroids are recognized for their antidepressant-like activity in preclinical models, and Sage-217 has shown clinical efficacy, specific preclinical data demonstrating the effects of Sage-217 in the FST or TST were not available in the reviewed scientific literature. jcdr.net

Modulation of Sleep-Wake Cycles and Architectures in Animal Studies

The GABAergic system plays a crucial role in the regulation of sleep. As a positive allosteric modulator of GABA-A receptors, Sage-217 has been investigated for its effects on sleep-wake cycles in animal models.

In studies conducted in rats, the administration of Sage-217 demonstrated a dose-dependent impact on sleep duration. jcdr.net A dose of 3 mg/kg was found to increase the amount of time spent asleep during the first hour following administration. jcdr.net A higher dose of 20 mg/kg produced a more sustained effect, with an increase in sleep time observed for all three hours of the monitoring period. jcdr.net In contrast, a lower dose of 0.3 mg/kg did not result in any significant changes to either sleep or wake time. jcdr.net

| Dose (mg/kg, PO) | Effect on Sleep Time |

|---|---|

| 0.3 | No change observed |

| 3 | Increased during the first hour |

| 20 | Increased during the first three hours |

These findings suggest that Sage-217 can modulate sleep architecture, promoting an increase in sleep duration in a dose-dependent manner in preclinical rodent models.

Pharmacokinetic Profiling of Sage-217 in Preclinical Species

Central Nervous System (CNS) Exposure and Distribution in Rodent Brain

Effective CNS exposure is critical for a compound targeting neurological and psychiatric disorders. The pharmacokinetic profile of Sage-217 has been characterized in rodents to assess its ability to cross the blood-brain barrier and distribute into brain tissue.

Studies in adult male CD-1 mice have demonstrated that Sage-217 achieves significant concentrations in the brain following both intraperitoneal (IP) and oral (PO) administration. jcdr.net The brain-to-plasma concentration ratio was determined to be in the range of 1.4 to 1.6 at one hour post-dosing, indicating efficient penetration into the central nervous system. jcdr.net

Oral administration of 10 mg/kg in mice resulted in a maximum plasma concentration (Cmax) of 1335 ng/mL, which was achieved at 30 minutes post-dose. jcdr.net The oral bioavailability was found to be moderately high at 62%. jcdr.net These pharmacokinetic properties confirm that orally administered Sage-217 is well-absorbed and effectively reaches its target site in the brain. jcdr.net

| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration |

|---|---|---|

| Time to Cmax | 30 minutes | 30 minutes |

| Plasma Cmax | 1335 ng/mL | 3197 ng/mL |

| Bioavailability | 62% | 89% |

| Brain-to-Plasma Ratio (1 hr) | 1.4 - 1.6 | 1.4 - 1.6 |

Preclinical Metabolic Stability and Biotransformation

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, including its half-life and dosing frequency. Sage-217 was designed to possess pharmacokinetic properties suitable for daily oral dosing. jcdr.net

In vitro studies utilizing human liver microsomes have been conducted to elucidate the primary metabolic pathways of Sage-217. These investigations have identified the cytochrome P450 enzyme CYP3A4 as the major enzyme responsible for the oxidative metabolism of the compound. To a lesser extent, CYP2C8, CYP2C9, and CYP2B6 are also involved in its biotransformation.

The characterization of Sage-217's metabolic profile in preclinical systems is essential for understanding its disposition and for predicting potential drug-drug interactions. The involvement of CYP3A4 suggests that co-administration with strong inhibitors or inducers of this enzyme could alter the systemic exposure of Sage-217.

Methodological Approaches in Sage 217 Academic Research

In Vitro Assay Systems for Sage-217 Characterization

In vitro studies have been fundamental in defining the mechanism of action of Sage-217 as a positive allosteric modulator (PAM) of GABA-A receptors. nih.govnih.govbiogen.combiogen.combiospace.com These systems allow for a detailed examination of the compound's effects at the molecular and cellular levels.

To characterize the interaction of Sage-217 with specific GABA-A receptor subtypes, researchers have utilized heterologous expression systems. Mammalian and amphibian cells are engineered to express various combinations of human recombinant GABA-A receptor subunits. aesnet.org This approach allows for the precise evaluation of Sage-217's potency and efficacy at distinct receptor configurations, including both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) subtypes. nih.govnih.gov

Electrophysiological recordings from these recombinant systems are a primary method for functional assessment. aesnet.org By measuring GABA-evoked currents in the presence and absence of Sage-217, researchers can quantify the degree of positive allosteric modulation. These assays have demonstrated that Sage-217 potentiates GABA-activated currents at nanomolar concentrations across at least nine different human recombinant GABA-A receptor subtypes. aesnet.orgnih.govnih.gov This includes benzodiazepine-insensitive receptors such as the α4βδ and α6βδ subtypes, which are prominent extrasynaptic receptors. aesnet.org

Notably, studies on the α1β2γ2 receptor subtype, a common synaptic configuration, have revealed a synergistic potentiation of GABA currents when Sage-217 is co-applied with the benzodiazepine (B76468) diazepam. nih.govnih.gov This finding is consistent with the understanding that neuroactive steroids and benzodiazepines have distinct binding sites on the GABA-A receptor. nih.govnih.gov

| Receptor Subtype | Primary Location | Modulation by Sage-217 |

|---|---|---|

| α1β2γ2 | Synaptic | Potentiation of GABA currents, synergistic with diazepam nih.govnih.gov |

| α4βδ | Extrasynaptic | Potentiation of GABA-evoked currents aesnet.org |

| α6βδ | Extrasynaptic | Potentiation of GABA-evoked currents aesnet.org |

To understand the effects of Sage-217 in a more physiologically relevant context, researchers have employed cultured neuronal systems and brain slice preparations. nih.govnih.gov These models preserve the native cellular environment and synaptic connections.

In brain slice preparations, Sage-217 has been shown to produce a sustained increase in GABA currents. nih.govnih.gov This effect is consistent with the metabotropic trafficking of GABA-A receptors to the cell surface, suggesting that Sage-217 may not only enhance the function of existing receptors but also increase their number at the neuronal membrane. nih.govnih.gov

Electrophysiological studies in mouse thalamic and nucleus accumbens neurons have further detailed the impact of Sage-217 on both phasic and tonic inhibition. In thalamic neurons, Sage-217 significantly prolongs the duration of miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by synaptic GABA-A receptors. researchgate.net It also enhances the tonic current mediated by extrasynaptic GABA-A receptors. researchgate.net Similarly, in medium spiny neurons of the nucleus accumbens, Sage-217 has been shown to prolong mIPSCs and increase the tonic current. cardiff.ac.uk

In Vivo Animal Models for Sage-217 Pharmacological Studies

In vivo animal models are crucial for assessing the pharmacokinetic and pharmacodynamic properties of Sage-217 and for establishing a link between its molecular actions and its behavioral and physiological effects. nih.govnih.gov

A variety of behavioral paradigms in rodents have been used to evaluate the central nervous system activity of Sage-217. One key model is the pentylenetetrazol (PTZ)-induced seizure model in mice. nih.govnih.gov PTZ is a chemoconvulsant that inhibits GABA-A receptor function. The ability of Sage-217 to protect against PTZ-induced seizures demonstrates its in vivo target engagement and anticonvulsant potential. nih.govnih.gov

Another relevant model is the audiogenic seizure model in Fmr1 knockout mice, a model of Fragile X syndrome. In these mice, Sage-217 has been shown to dose-dependently reduce seizure scores, further supporting its anticonvulsant activity. aesnet.org

| Animal Model | Behavioral Paradigm | Observed Effect of Sage-217 |

|---|---|---|

| Mouse | Pentylenetetrazol (PTZ)-induced seizures | Protection against chemo-convulsant seizures nih.govnih.gov |

| Fmr1 knockout mouse | Audiogenic seizures | Dose-dependent reduction in seizure score aesnet.org |

In vivo electrophysiological recordings, particularly electroencephalography (EEG), have been instrumental in demonstrating the pharmacodynamic effects of Sage-217 in the brain. In rats, oral administration of Sage-217 has been shown to enhance β-frequency power in the EEG. nih.govnih.gov This change in brain wave activity is a well-established marker of GABA-A receptor modulation and provides clear evidence of target engagement in the central nervous system. nih.govnih.gov

While functional magnetic resonance imaging (fMRI) is a powerful tool for investigating neural circuit activity in animal models, specific studies detailing its use to evaluate the impact of Sage-217 are not yet widely published in the available literature. Animal fMRI allows for non-invasive, whole-brain imaging of neuronal activity and is increasingly used in preclinical drug development to understand how compounds affect distributed brain networks. This technique could be applied to investigate how Sage-217 modulates activity in circuits relevant to mood and anxiety disorders, providing valuable insights into its systems-level neurobiological effects.

Molecular and Cellular Biology Techniques in Brain Tissue Analysis

The preclinical characterization of Sage-217 involves a variety of molecular and cellular biology techniques to assess its impact on brain tissue and neuronal function. These methods are crucial for understanding the compound's effects at the cellular level, particularly its modulation of GABAA receptors.

A cornerstone of this research is the use of electrophysiological recordings . Whole-cell patch-clamp electrophysiology is a key technique used to directly measure the electrical currents flowing through GABAA receptors in response to Sage-217. In these experiments, a micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the recording of ion channel activity. This method has been applied to both cultured cells heterologously expressing specific human GABAA receptor subtypes and to neurons within rodent brain slices. nih.govresearchgate.netnih.gov

For instance, in studies utilizing human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells engineered to express various combinations of GABAA receptor subunits (e.g., α1β2γ2, α4β3δ), researchers can apply a submaximal concentration of GABA to elicit a baseline current. Subsequently, increasing concentrations of Sage-217 are introduced to determine its potency and efficacy as a positive allosteric modulator. nih.govresearchgate.net These studies have demonstrated that Sage-217 potentiates GABA-evoked currents across a wide array of both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) GABAA receptor subtypes. nih.govnih.govucl.ac.uk

To investigate the effects of Sage-217 in a more physiologically relevant context, electrophysiological recordings are also performed on acute brain slice preparations . nih.govucl.ac.uk Typically, brain regions rich in GABAA receptors, such as the hippocampus or thalamus, are used. In these ex vivo models, the neural circuitry is largely preserved, allowing for the study of Sage-217's effects on both tonic and phasic GABAergic inhibition. Research has shown that Sage-217 can prolong the decay of miniature inhibitory postsynaptic currents (mIPSCs), which reflects an enhancement of synaptic inhibition. researchgate.net

Furthermore, investigations into the cellular mechanisms of Sage-217 have revealed its ability to induce a sustained increase in GABA currents, a phenomenon consistent with the metabotropic trafficking of GABAA receptors to the cell surface. nih.govnih.govucl.ac.uk This suggests that beyond its direct allosteric modulation, Sage-217 may also influence the number of functional GABAA receptors present in the neuronal membrane. Techniques to study such trafficking events could include surface biotinylation assays followed by Western blotting to quantify changes in the surface expression of specific GABAA receptor subunits. While direct evidence of Sage-217 inducing these changes via specific molecular biology techniques is still emerging, it is hypothesized that this upregulation of GABAA receptor expression is a key part of its mechanism of action. researchgate.net

Table 1: Electrophysiological Studies of Sage-217 (Zuranolone) on GABAA Receptors

| Technique | Model System | Key Findings |

| Whole-Cell Patch Clamp | HEK/CHO cells expressing recombinant human GABAA receptor subtypes | Potent positive allosteric modulator at both synaptic (e.g., α1β2γ2) and extrasynaptic (e.g., α4β3δ) receptors. nih.govresearchgate.net |

| Whole-Cell Patch Clamp | Rodent brain slices (e.g., hippocampus, thalamus) | Enhances both tonic and phasic GABAergic inhibition; prolongs mIPSC decay. nih.govresearchgate.net |

| Electrophysiology | Rodent brain slices | Produces a sustained increase in GABA currents, suggesting increased trafficking of GABAA receptors to the cell surface. nih.govnih.govucl.ac.uk |

Computational Modeling and In Silico Approaches for Sage-217 Interaction Prediction

Computational modeling and in silico approaches are invaluable tools for predicting and understanding the molecular interactions between Sage-217 and the GABAA receptor. These methods complement experimental data by providing insights into the structural basis of the drug-receptor interaction.

Molecular docking is a primary in silico technique used to predict the preferred binding orientation of Sage-217 within the binding pocket of the GABAA receptor. Given the structural complexity of the pentameric GABAA receptor, homology models based on cryo-electron microscopy structures of related receptors are often employed. These models allow for the virtual screening of how Sage-217 and its analogs might fit into the neuroactive steroid binding site, which is believed to be located within the transmembrane domains of the receptor subunits. A recent study on a novel analog of zuranolone (B1405386) utilized molecular docking to attribute its enhanced potency to stronger binding interactions within the GABAA receptor. mdpi.com

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to study the dynamic behavior of the Sage-217-GABAA receptor complex within a simulated lipid bilayer environment. These simulations can provide insights into the stability of the binding and how the presence of Sage-217 might induce conformational changes in the receptor that lead to its potentiation. For neurosteroids in general, MD simulations have been used to explore their interactions at the interfaces between the α and β subunits of the GABAA receptor.

Another powerful in silico approach is the development of pharmacophore models . A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For Sage-217 and related neuroactive steroids, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, and hydrophobic regions. These models can be generated based on the structure of the known binding site (structure-based) or from a set of active molecules (ligand-based). dovepress.commdpi.comnih.gov Once developed, these pharmacophore models can be used for virtual screening of large chemical databases to identify novel compounds with potentially similar activity to Sage-217.

Table 2: In Silico Approaches for Studying Sage-217 Interactions

| Technique | Application | Purpose |

| Molecular Docking | Prediction of binding pose | To identify the most likely orientation of Sage-217 within the GABAA receptor binding site and to understand key molecular interactions. mdpi.com |

| Molecular Dynamics (MD) Simulations | Analysis of complex stability and dynamics | To study the behavior of the Sage-217-receptor complex over time and to investigate conformational changes induced by binding. |

| Pharmacophore Modeling | Virtual screening and lead identification | To define the essential chemical features required for GABAA receptor modulation and to discover new molecules with similar properties. dovepress.commdpi.comnih.gov |

Discovery and Medicinal Chemistry Aspects of Sage 217

Rational Design Principles for Sage-217 Development

The development of Sage-217 was guided by specific rational design principles to create a neuroactive steroid with therapeutic potential for a range of neurological and psychiatric disorders. nih.gov

A primary goal in the design of Sage-217 was to achieve oral bioavailability, a significant advancement over first-generation neuroactive steroids that required intravenous administration. nih.govwikipedia.org In vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies in animals confirmed that Sage-217 is orally bioavailable with low to moderate clearance. nih.gov This favorable pharmacokinetic profile, including a terminal-phase half-life of 16–23 hours, supports the potential for once-daily oral dosing. nih.govresearchgate.netnih.gov

The pharmacokinetic properties of Sage-217 have been further characterized in first-in-human studies. These studies established a well-defined pharmacokinetic profile, which has allowed for its advancement into later-stage clinical trials for conditions such as major depressive disorder and postpartum depression. researchgate.netnih.gov

Sage-217 was engineered for selectivity towards both synaptic and extrasynaptic GABA-A receptors. sagerx.comsagerx.comsagerx.com This broad modulation of the GABA system is a key feature of its design. sagerx.comsagerx.com It potentiates GABA-A receptor currents at various human recombinant receptor subtypes, including those with γ subunits (typically synaptic) and δ subunits (typically extrasynaptic). nih.govresearchgate.net

Unlike benzodiazepines, which bind to the α/γ subunit interface of GABA-A receptors, zuranolone (B1405386) binds to the α/β subunit interface. nih.govdrugbank.com This allows it to modulate a wider range of GABA-A receptor subtypes, including those that are not sensitive to benzodiazepines. nih.govdrugbank.com This distinct binding site and mechanism of action contribute to its unique pharmacological profile. nih.govresearchgate.net Furthermore, Sage-217 has been shown to act synergistically with benzodiazepines like diazepam, consistent with their different binding sites. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Sage-217 Analogs for GABAA Receptor Potency and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in the optimization of Sage-217, leading to a potent and selective GABA-A receptor modulator. mdpi.comacs.org These studies have explored how specific structural modifications to the neurosteroid scaffold influence its pharmacological properties. mdpi.comacs.org

For pregnane-derived neuroactive steroids, the 3α-hydroxyl and C20-ketone groups are recognized as critical for their positive allosteric modulatory activity at GABA-A receptors. mdpi.com These functional groups are essential for the interaction with the receptor and the subsequent potentiation of GABA-ergic currents. mdpi.com

Modifications at the C-21 position of the steroid nucleus have been a key focus of SAR studies to enhance both GABA-A receptor activity and pharmacokinetic properties. mdpi.comacs.org The introduction of a 4-cyanopyrazole substituent at the C21 position in Sage-217 significantly improves its activity at GABA-A receptors and enhances its bioavailability. mdpi.com Further research has explored other C-21 modifications, such as the introduction of a triazolone scaffold, to further refine the compound's potency and pharmacokinetic profile. mdpi.comnih.gov For example, a derivative with a pyridine-derived triazolone substituent showed increased potency compared to zuranolone. nih.gov

| Compound | C-21 Substituent | GABA-A Receptor Activity | Key Pharmacokinetic Feature |

|---|---|---|---|

| Sage-217 (Zuranolone) | 4-Cyanopyrazole | Potent modulator of synaptic and extrasynaptic receptors | Orally bioavailable with a half-life of 16-23 hours |

| Analog with Triazolone Scaffold | Triazolone | Enhanced GABA-A activity | - |

| Analog with Pyridine-Derived Triazolone | Pyridine-Derived Triazolone | Greater potency than Zuranolone | - |

Synthetic Methodologies for Sage-217 and Related Derivatives (Academic and High-Level Chemical Synthesis)

The chemical synthesis of Sage-217 involves a multi-step process starting from readily available steroid precursors. acs.org Key steps in the synthesis include the stereoselective introduction of the 3β-methyl group and the attachment of the 4-cyano-1H-pyrazol-1'-yl moiety at the C-21 position. researchgate.net The synthesis of related derivatives often follows similar pathways, with variations in the final steps to introduce different heterocyclic substituents at the C-21 position. mdpi.com The development of efficient and scalable synthetic routes has been crucial for the production of Sage-217 for clinical studies and potential commercialization. acs.org

Future Directions and Emerging Research Avenues for Sage 217 in Preclinical Science

Exploration of Novel GABAA Receptor Subtype Selectivity through Sage-217 Modification

Sage-217 is known to modulate both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) GABA-A receptors. nih.govnih.gov Future preclinical work is focused on chemically modifying the Sage-217 structure to achieve greater selectivity for specific GABA-A receptor subtypes. The goal of such molecular engineering is to develop next-generation analogs with potentially enhanced therapeutic efficacy or a more refined side-effect profile.

Recent research has focused on creating novel C-21 modified derivatives of Sage-217. researchgate.netmdpi.com In these studies, the pyrazole (B372694) group at the C21 position of the steroid was replaced with other molecular scaffolds, such as triazolone, to explore how these changes impact GABA-A receptor activity. researchgate.netmdpi.com One study synthesized a series of analogs with diverse triazolone substituents, finding that certain pyridine-derived modifications could improve the molecule's activity. mdpi.com This line of inquiry aims to dissociate the various effects of Sage-217 and tailor new compounds for specific neurological or psychiatric conditions by targeting the receptor subtypes most relevant to those disorders. For example, a novel analog, designated S9, which replaced the pyrazole group with trifluoroethoxypyridine-triazolone, demonstrated greater potency for GABA-A receptors than the parent compound, Sage-217. mdpi.com

| Compound | Modification | GABAA Receptor Subtype Potency (EC50) |

| Sage-217 (Zuranolone) | C-21 pyrazole group | Baseline |

| Analog S9 | C-21 trifluoroethoxypyridine-triazolone group | Greater potency than Sage-217 |

This table summarizes findings from preclinical studies on Sage-217 analogs, showing how chemical modifications can alter GABAA receptor potency. mdpi.com

Investigation of Sage-217's Potential Beyond Primary Investigated Neurobiological Effects in Preclinical Models

While the primary focus of Sage-217 development has been on mood disorders like major depressive disorder and postpartum depression, its broad activity as a GABA-A receptor modulator suggests potential utility in other CNS conditions. nih.govsagerx.com Preclinical research is beginning to explore these wider applications.

One emerging area is in movement disorders. Data from rodent models suggest that GABAergic hypofunction may contribute to the pathophysiology of certain movement disorders. neurology.org A preclinical study utilized a reserpine-induced oral dyskinesia model in rats to investigate the potential of Sage-217. The results showed that Sage-217 significantly reduced abnormal oral movements, including tongue protrusions and involuntary chewing, suggesting a potential therapeutic application in this area. neurology.org

Additionally, given the role of GABAergic signaling in anxiety and seizure control, Sage-217's fundamental mechanism continues to be evaluated in various preclinical models of these conditions. nih.govfrontiersin.org In vivo studies have demonstrated its ability to protect against chemo-convulsant seizures in mouse models. nih.govresearchgate.netnih.gov These investigations support the broad therapeutic potential of this class of neuroactive steroids and open avenues for exploring Sage-217 in conditions characterized by neuronal hyperexcitability. nih.gov

Development of Advanced Preclinical Models to Elucidate Sage-217's Mechanism of Action in Complex Brain Functions

To better understand how Sage-217 exerts its effects on complex brain functions, researchers are employing advanced preclinical models that go beyond simple binding assays. These models provide deeper insights into the compound's physiological and network-level effects.

Brain Slice Electrophysiology : In vitro studies using brain slice preparations have been crucial in demonstrating Sage-217's mechanism. Research has shown that the compound produces a sustained increase in GABA currents. nih.govresearchgate.netnih.gov This effect is consistent with a metabotropic mechanism that promotes the trafficking of GABA-A receptors to the cell surface, thereby enhancing inhibitory tone in a prolonged manner. nih.govnih.gov This finding suggests that Sage-217's impact may extend beyond simple allosteric modulation.

Pharmaco-Electroencephalogram (EEG) Models : The translational rat pharmaco-EEG model is used to measure the in-vivo effects of a compound on brain electrical activity. In this model, Sage-217 administration resulted in significant, concentration-dependent increases in beta-frequency power. nih.govneurology.org This electrophysiological signature is a well-established indicator of GABA-A receptor modulation in the CNS and serves as a key translational biomarker for target engagement. nih.gov These advanced models are critical for bridging the gap between molecular activity and physiological outcomes, helping to predict the compound's effects in more complex systems.

Comparative Preclinical Analysis of Sage-217 with Other Neuroactive Steroids and GABAA Receptor Modulators

To situate Sage-217 within the broader landscape of GABAergic modulators, preclinical studies have performed direct comparisons with other neuroactive steroids and different classes of GABA-A receptor modulators, such as benzodiazepines.

Comparison with Other Neuroactive Steroids : In vitro electrophysiology studies have compared Sage-217 to the endogenous neurosteroid allopregnanolone (B1667786) and another synthetic neurosteroid, ganaxolone (B1674614). sagerx.com These preclinical assays demonstrated that Sage-217 was more efficacious in modulating both synaptic (α1β2γ2) and extrasynaptic (α4β3δ) GABA-A receptors. sagerx.com Furthermore, Sage-217 was designed to have an optimized pharmacokinetic profile suitable for oral daily dosing, a key differentiator from many naturally occurring neuroactive steroids. sagerx.comnih.gov

Comparison with Benzodiazepines : Sage-217's mechanism is distinct from that of benzodiazepines. While both act as positive allosteric modulators of GABA-A receptors, they do so at different binding sites. nih.govnih.gov Preclinical research has shown that when Sage-217 is co-applied with the benzodiazepine (B76468) diazepam to synaptic α1β2γ2 receptors, it results in a synergistic potentiation of GABA currents. nih.govresearchgate.netnih.gov This synergy, confirmed through isobolographic analysis, is consistent with the two compounds having non-competitive activity at distinct sites on the receptor complex. researchgate.netnih.gov Unlike benzodiazepines, which primarily modulate synaptic γ-subunit containing receptors, neuroactive steroids like Sage-217 modulate both synaptic and extrasynaptic receptors, potentially offering a broader therapeutic effect. nih.gov

| Compound | Class | Primary Target Receptors | Interaction with Diazepam | Key Preclinical Finding |

| Sage-217 | Synthetic Neuroactive Steroid | Synaptic (γ-containing) & Extrasynaptic (δ-containing) nih.gov | Synergistic researchgate.netnih.gov | More efficacious than allopregnanolone and ganaxolone in vitro. sagerx.com |

| Allopregnanolone | Endogenous Neuroactive Steroid | Synaptic & Extrasynaptic nih.gov | Not applicable (baseline neurosteroid) | Serves as the endogenous prototype for neurosteroid modulators. womensmentalhealth.org |

| Ganaxolone | Synthetic Neuroactive Steroid | Synaptic & Extrasynaptic sagerx.com | Not specified | Less efficacious than Sage-217 in preclinical in vitro assays. sagerx.com |

| Diazepam | Benzodiazepine | Synaptic (γ-containing) nih.gov | Synergistic with Sage-217 researchgate.netnih.gov | Acts at a distinct binding site from neuroactive steroids. nih.gov |

This table provides a comparative overview of Sage-217 and other GABAergic modulators based on preclinical data.

Q & A

Q. How to align Sage-217 research with the NIMH Research Domain Criteria (RDoC) framework?

- Methodological Answer : Map Sage-217's effects to RDoC constructs (e.g., negative valence systems) using validated behavioral assays (e.g., forced swim test). Integrate circuit-level electrophysiology or fMRI to bridge molecular and systems-level outcomes. Critically assess construct validity through cross-disciplinary collaboration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.